Cas no 2229347-66-2 (2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid)
2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1903234
- 2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid
- 2229347-66-2
- 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid
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- Inchi: 1S/C16H23NO5/c1-9(2)13(14(19)20)11-7-6-10(8-12(11)18)17-15(21)22-16(3,4)5/h6-9,13,18H,1-5H3,(H,17,21)(H,19,20)
- InChI Key: XVCFRWPJCISTNJ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=C(C=1)O)C(C(=O)O)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 309.15762283g/mol
- Monoisotopic Mass: 309.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 95.9Ų
2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1903234-0.05g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 0.05g |
$1200.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-0.1g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 0.1g |
$1257.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-0.25g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 0.25g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-0.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 0.5g |
$1372.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-1.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-2.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 2.5g |
$2800.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-5.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1903234-10.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid |
2229347-66-2 | 10g |
$6144.0 | 2023-06-01 |
2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid
Exploring the Potential of 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic Acid
The compound 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid with CAS number 2229347-66-2 has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of phenylacetic acid, with a substituted amino group and a hydroxyl group on the aromatic ring, making it a versatile molecule for further exploration.
Recent studies have highlighted the importance of tert-butoxy carbonyl (Boc) groups in protecting amino functionalities during organic synthesis. The presence of this group in the compound ensures stability during reactions, allowing for precise control over the synthesis process. This feature makes it an ideal candidate for use in peptide synthesis and other bioconjugation reactions.
The hydroxyl group on the aromatic ring introduces additional complexity to the molecule, enhancing its reactivity and versatility. Researchers have explored the potential of this compound in medicinal chemistry, particularly in the development of new drug candidates. Its ability to act as a chiral auxiliary or a building block for complex molecules has been extensively studied, with promising results reported in several peer-reviewed journals.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the desired stereochemistry and purity of the final product. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable for pharmacological studies.
The biological activity of 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid has been a focal point of recent research. Studies have shown that it exhibits moderate inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery. Its ability to modulate cellular signaling pathways has also been investigated, with preliminary data suggesting its role in anti-inflammatory and antioxidant responses.
From an environmental perspective, the degradation pathways and ecotoxicological effects of this compound are under active investigation. Researchers are exploring its biodegradability under various conditions to assess its environmental impact. This is particularly important given its potential use in pharmaceuticals and agrochemicals.
In conclusion, 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid (CAS No: 2229347-66-2) represents a promising molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future research and development efforts.
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